3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS number and molecular weight
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS number and molecular weight
An In-depth Technical Guide to 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Introduction and Rationale
The fusion of a pyrazole ring with a substituted benzaldehyde scaffold represents a molecular architecture of significant interest in contemporary chemical research. Pyrazole moieties are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to act as versatile pharmacophores and engage in a wide range of biological interactions.[1] Benzaldehyde derivatives, in turn, are crucial synthetic intermediates, providing a reactive handle for the construction of more complex molecular targets through reactions such as condensation, oxidation, reduction, and Wittig olefination.
This guide focuses on the specific isomer 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde . The ortho-substitution pattern, where the pyrazole ring is adjacent to the aldehyde, is expected to induce unique steric and electronic properties that can influence its reactivity and conformational preferences. The methyl groups at the 3- and 4-positions further modulate the electronic landscape of the benzene ring. This document provides a comprehensive theoretical overview, including key physicochemical properties, robust protocols for its synthesis via modern cross-coupling reactions, and a detailed prediction of its spectroscopic signature for unambiguous characterization.
Physicochemical and Structural Data
The fundamental properties of the target compound are calculated based on its molecular structure.
| Property | Value | Source |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₂H₁₂N₂O | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| IUPAC Name | 3,4-dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | N/A |
Proposed Synthetic Pathways and Methodologies
The key chemical transformation for constructing the target molecule is the formation of the C-N bond between the pyrazole nitrogen and the C2 position of the 3,4-dimethylbenzaldehyde ring. The most reliable and widely adopted methods for this type of N-arylation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[2][3]
The required starting material, 2-bromo-3,4-dimethylbenzaldehyde , is not commonly available but can be synthesized from 3,4-dimethylbenzaldehyde via electrophilic aromatic bromination or from 4-bromo-o-xylene through formylation.[4][5]
Diagram of Synthetic Workflow
Caption: Proposed synthetic routes to the target compound.
Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often preferred for its high functional group tolerance and generally milder conditions compared to traditional Ullmann reactions.[2][6] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Experimental Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2-bromo-3,4-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and a suitable phosphine ligand such as Xantphos (1.2-1.5 times the amount of Pd). Add this catalyst system to the Schlenk flask.
-
Solvent and Degassing: Add anhydrous, degassed toluene or 1,4-dioxane to the flask. Subject the mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 3.2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classic, cost-effective method for N-arylation.[3] Modern protocols often employ ligands, such as diamines or phenanthrolines, to solubilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures than the traditional high-temperature conditions.[7]
Experimental Protocol:
-
Vessel Preparation: In a round-bottom flask, combine 2-bromo-3,4-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.5-2.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst/Ligand Addition: Add copper(I) iodide (CuI, 0.1-0.2 equiv.) and 1,10-phenanthroline (0.2-0.4 equiv.) to the flask.
-
Solvent: Add anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Reaction: Heat the mixture to 110-150 °C under an inert atmosphere with stirring. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to complex with residual copper salts.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography as described in Protocol 3.1.
Predicted Spectroscopic Profile
The following spectral data are predicted based on the analysis of structurally similar compounds, such as 2-(1H-pyrazol-1-yl)benzaldehyde and various substituted benzaldehydes and pyrazoles.[8][9][10]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
δ 9.9–10.2 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet.
-
δ 7.8–7.9 ppm (d, 1H): Aromatic proton at C5 (ortho to a methyl group, meta to the pyrazole).
-
δ 7.7–7.8 ppm (d, 1H, J ≈ 2.5 Hz): Pyrazole proton at H5'.
-
δ 7.5–7.6 ppm (d, 1H, J ≈ 1.5 Hz): Pyrazole proton at H3'.
-
δ 7.4–7.5 ppm (d, 1H): Aromatic proton at C6 (ortho to the aldehyde).
-
δ 6.4–6.5 ppm (t, 1H, J ≈ 2.0 Hz): Pyrazole proton at H4'.
-
δ 2.3–2.4 ppm (s, 3H): Methyl protons at C4.
-
δ 2.2–2.3 ppm (s, 3H): Methyl protons at C3.
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
-
δ 190–192 ppm: Aldehyde carbonyl carbon (C=O).
-
δ 140–142 ppm: Pyrazole carbon C5'.
-
δ 138–145 ppm: Aromatic quaternary carbons (C1, C2, C3, C4).
-
δ 130–135 ppm: Aromatic methine carbons (C5, C6).
-
δ 128–130 ppm: Pyrazole carbon C3'.
-
δ 107–109 ppm: Pyrazole carbon C4'.
-
δ 19–21 ppm: Methyl carbon (C4-CH₃).
-
δ 14–16 ppm: Methyl carbon (C3-CH₃).
Infrared (IR) Spectroscopy (Predicted)
(Sample Preparation: KBr pellet or thin film)
-
~3100–3150 cm⁻¹: C-H stretching (aromatic and pyrazole).
-
~2920–2980 cm⁻¹: C-H stretching (methyl groups).
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching doublet for the aldehyde proton (Fermi resonance).[11]
-
~1705 cm⁻¹: Strong, sharp C=O stretching of the aromatic aldehyde. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.[12]
-
~1500–1590 cm⁻¹: C=C and C=N stretching vibrations from the benzene and pyrazole rings.[13]
-
Below 1500 cm⁻¹: Fingerprint region with complex C-H bending and C-C stretching vibrations.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion: [M]⁺ at m/z = 200.24. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₂H₁₂N₂O.
Potential Applications and Research Interest
While this specific molecule is not widely documented, its structure suggests significant potential as a versatile building block:
-
Medicinal Chemistry: It can serve as a key intermediate for synthesizing novel kinase inhibitors, anti-inflammatory agents, or other bioactive compounds where the pyrazole acts as a hinge-binding motif and the aldehyde allows for diversification.[1]
-
Materials Science: The aldehyde functionality can be used to graft the pyrazole-containing moiety onto polymers or surfaces. It can also be a precursor for the synthesis of novel dyes, ligands for metal complexes, or fluorescent probes.[14]
-
Agrochemicals: The pyrazole nucleus is a common feature in herbicides and fungicides, making this compound a potential starting point for new agrochemical discovery programs.
Safety and Handling
No specific safety data is available for this compound. As a general precaution, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Researchers should consult the Safety Data Sheet (SDS) for structurally related compounds like 2-bromobenzaldehyde and pyrazole to infer potential hazards.
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